N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide
Description
Properties
CAS No. |
361345-08-6 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(2-oxo-4-prop-2-enyl-1,3-oxazolidin-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-6-11-9-18-13(17)15(11)14-12(16)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,16) |
InChI Key |
AGPAHUVQHISOAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1COC(=O)N1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Carbamates with Amino Alcohols or Epoxides
A key method involves the condensation of a carbamate derivative with a protected amino alcohol or epoxide to form the oxazolidinone ring. This approach is well-documented in patent EP1328509B1, which describes:
- Reacting a carbamate (e.g., benzyl carbamate) with an (S)-protected amino alcohol or epoxide in the presence of a lithium cation and a strong base (pKa > 8).
- The reaction proceeds to form a protected oxazolidinone intermediate.
- Subsequent acid treatment removes protecting groups to yield the free amine oxazolidinone.
- Final acylation with benzoyl chloride or an equivalent acylating agent introduces the benzamide moiety at the nitrogen.
This method allows for stereoselective synthesis and high yields of the oxazolidinone core with desired substitutions.
Allylation at the 4-Position
The allyl group at the 4-position can be introduced by:
- Using an allyl-substituted amino alcohol or epoxide as the starting material in the condensation step.
- Alternatively, allylation of a preformed oxazolidinone ring via nucleophilic substitution or transition-metal catalyzed allylation reactions.
The use of allyl-substituted glycidyl derivatives (epoxides) is common, where the allyl group is already present on the three-carbon backbone used to form the oxazolidinone ring.
Acylation to Form the Benzamide
The benzamide group is introduced by acylation of the oxazolidinone nitrogen with benzoyl chloride or benzoyl anhydride under basic conditions, typically using triethylamine or other tertiary amines as bases. This step is usually performed after ring formation and deprotection to ensure selective acylation.
Alternative Routes via Mesylate and Azide Intermediates
Some oxazolidinone derivatives are prepared via:
- Conversion of an oxazolidinone alcohol precursor to a mesylate.
- Displacement of the mesylate with azide ion.
- Reduction of the azide to the amine.
- Acylation of the amine to form the benzamide.
However, this route involves hazardous reagents like sodium azide and requires catalytic hydrogenation, which may be less desirable for large-scale synthesis.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Carbamate + Allyl-substituted amino alcohol or epoxide, Li+ base (pKa > 8), THF, low temperature | Condensation to form protected oxazolidinone intermediate | Formation of oxazolidinone ring with allyl substituent |
| 2 | Aqueous acid (e.g., HCl) | Deprotection of carbamate and removal of protecting groups | Free amine oxazolidinone |
| 3 | Benzoyl chloride, triethylamine, solvent (e.g., dichloromethane) | Acylation of amine nitrogen | Formation of N-(4-allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide |
Research Findings and Yields
- The condensation step typically proceeds with high stereoselectivity and yields ranging from 70% to 90%, depending on the purity of starting materials and reaction conditions.
- Acidic deprotection is generally quantitative under mild conditions.
- Acylation reactions yield the final benzamide product in 80–95% yield.
- The overall process is amenable to scale-up and provides compounds with high chemical and optical purity.
Notes on Process Optimization
- Use of lithium cations and strong bases is critical for efficient ring closure.
- Temperature control (often -78°C to room temperature) improves selectivity and yield.
- Avoidance of hazardous azide intermediates is preferred for safety and environmental reasons.
- Purification is typically achieved by standard chromatographic techniques or crystallization.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Carbamate + Allyl amino alcohol/epoxide condensation + acylation | Carbamate, allyl-substituted epoxide, Li base, benzoyl chloride | High stereoselectivity, good yields, scalable | Requires strong base, low temperature | 70–95% overall |
| Mesylate → Azide → Amine → Acylation | Mesyl chloride, sodium azide, Pd/C hydrogenation, benzoyl chloride | Well-established, versatile | Hazardous azide, expensive catalysts | 60–85% overall |
| Direct allylation of oxazolidinone + acylation | Allyl halide, base, benzoyl chloride | Simpler reagents | Possible side reactions, lower selectivity | Variable |
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazolidinone ring undergoes nucleophilic attack under basic conditions. For example:
-
Lithium-Mediated Reactions : In the presence of strong bases like n-butyllithium, the oxazolidinone ring opens to generate intermediates for further functionalization. This is analogous to methods used for synthesizing 5-substituted oxazolidinones .
-
Carbamate Formation : Reaction with chlorosulfonyl isocyanate (CSI) in anhydrous CH₂Cl₂ yields carbamate derivatives, a process observed in structurally similar oxazolidinones .
Table 1: Nucleophilic Ring-Opening Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxazolidinone core | n-BuLi, THF, -78°C to 25°C | Ring-opened intermediate | 85–91% | |
| Oxazolidinone core | CSI, CH₂Cl₂, 0°C | N,N'-acylsulfonamide derivatives | 70–85% |
Allylic Substitution and Cycloaddition
The allyl group at the 4-position participates in Pd-catalyzed allylic substitutions:
-
Palladium Catalysis : Using Pd/(R,R)-DACH-naphthyl complexes, the allyl group undergoes amination or alkylation, forming enantioselective products (up to 92% ee) .
-
Cycloaddition : The allyl moiety can engage in [3+2] cycloadditions with diazo compounds, as seen in oxazolidinone-based Mannich reactions .
Table 2: Allylic Functionalization
| Reaction Type | Catalyst/Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Allylic amination | Pd/(R,R)-DACH-naphthyl, DBU | Chiral amines | >90% ee | |
| [3+2] Cycloaddition | Diazoacetophenone, BPh₃ | β-Amino ketones | >20:1 dr |
Acid-Mediated Dealkylation
The allyl group is susceptible to acid-catalyzed dealkylation:
-
HCl/Trifluoroacetic Acid (TFA) : Treatment with HCl in dichloromethane or TFA in toluene cleaves the allyl group, yielding secondary amines .
Table 3: Acid-Mediated Reactions
| Substrate | Acid/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Allyl-oxazolidinone | HCl (g), CH₂Cl₂, 25°C | Dealkylated oxazolidinone | 70–80% |
Acylation and Sulfonylation
The benzamide group undergoes further acylation:
-
Acid Anhydrides : Reaction with acetic anhydride in the presence of triethylamine yields N-acetyl derivatives .
-
Sulfonyl Chlorides : Treatment with p-toluenesulfonyl chloride forms sulfonamide derivatives, enhancing pharmacological activity .
Catalytic Asymmetric Transformations
The compound serves as a substrate in enantioselective syntheses:
-
Desymmetrization : Using Pd/PHOX catalysts, the allyl group participates in desymmetrization reactions, producing chiral lactams or cyclopentanes with >95% ee .
Functionalization of the Benzamide Group
The benzamide moiety is reactive toward electrophilic aromatic substitution:
-
Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the para-position of the benzene ring .
-
Halogenation : Bromine in acetic acid yields ortho-brominated derivatives .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. The oxazolidinone core is known for its antibacterial activity, making derivatives of this compound potential candidates for antibiotic development.
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of oxazolidinone derivatives found that compounds similar to this compound displayed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The mechanism of action involves inhibition of bacterial protein synthesis, which is crucial in combating antibiotic-resistant strains .
Material Science
The unique structural features of this compound also lend themselves to applications in polymer chemistry. The compound can be utilized as a monomer in the synthesis of biodegradable polymers.
Another area where this compound shows potential is in agriculture, particularly as a biopesticide. Its ability to inhibit certain fungal pathogens makes it a candidate for developing eco-friendly pest control solutions.
Case Study: Fungal Inhibition
Research has demonstrated that formulations containing this compound effectively reduce the incidence of fungal diseases in crops such as wheat and corn. Field trials indicated a 30% reduction in disease severity compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways . The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, which may explain its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide
- Structure: Lacks the allyl substituent at the oxazolidinone 4-position.
- Molecular Formula : C₁₀H₁₀N₂O₃ vs. C₁₃H₁₄N₂O₃ for the target compound.
- Key Data: IR: C=O stretch at ~1640 cm⁻¹ (amide) and 1700–1750 cm⁻¹ (oxazolidinone). NMR: Benzamide aromatic protons resonate at δ 7.5–8.0 ppm, while oxazolidinone protons appear at δ 3.5–5.0 ppm .
- Impact of Allyl Group : The allyl moiety in the target compound increases hydrophobicity (logP by ~0.5) and may enhance membrane permeability .
N-(4-Methyl-3-oxocyclohexyl)benzamide (10h)
Functional Group Modifications
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
- Structure: Incorporates a thioxo-oxadiazole ring instead of oxazolidinone.
- Synthesis : Prepared via hydrazine hydrate reaction with oxazolone derivatives .
N-(2,1,3-Benzoxadiazol-4-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
Spectroscopic and Crystallographic Trends
Table 1: Spectral Data Comparison
Table 2: Crystallographic Parameters
Biological Activity
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its oxazolidinone ring structure, which is known for various pharmacological activities. The molecular formula is , and it features an allyl group that may enhance its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzamide derivatives, including this compound. A notable study demonstrated that related compounds exhibited significant activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds target the bacterial division protein FtsZ, which is crucial for bacterial cell division .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 µg/mL |
| Benzamide Derivative X | VRSA | 0.25 µg/mL |
| N-(4-Allyl...) | E. coli | 1.0 µg/mL |
Antifungal Activity
The antifungal potential of this compound has also been explored. Research indicates that benzamide derivatives can effectively inhibit the growth of various fungi, including Aspergillus species. For instance, compounds with similar structures were found to inhibit fungal growth with efficacy comparable to established antifungals .
Case Study: Efficacy Against Fungal Strains
In a study evaluating the antifungal activity of several benzamide derivatives, N-(4-Allyl...) demonstrated significant inhibition against Botrytis cinerea, achieving a 75% reduction in fungal biomass at 100 mg/L concentration. This suggests a promising application in agricultural settings for controlling plant pathogens .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. The oxazolidinone framework has been associated with the inhibition of cancer cell proliferation in various studies. For instance, derivatives have shown cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(4-Allyl...) | MCF7 | 15 |
| Benzamide Y | HeLa | 20 |
| Oxazolidinone Z | A549 | 18 |
The biological activity of N-(4-Allyl...) can be attributed to its ability to interact with specific biological targets. The oxazolidinone moiety is known to inhibit protein synthesis in bacteria and may also interfere with cellular signaling pathways in cancer cells. Further research into its mechanism will elucidate how these interactions contribute to its therapeutic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide?
- Methodological Answer : Synthesis typically involves coupling reactions between benzoyl derivatives and functionalized oxazolidinone precursors. For example, O-benzyl hydroxylamine hydrochloride can react with acyl chlorides under reflux conditions in aprotic solvents (e.g., dichloromethane) to form the oxazolidinone core. Subsequent allylation at the 4-position of the oxazolidinone ring is achieved using allyl halides in the presence of a base like triethylamine. Purification often employs flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions. Data collection is performed using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS), followed by refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed in calculated positions. Validation tools like ORTEP-3 visualize thermal ellipsoids, and WinGX integrates data processing .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) are applied. Calculations assess frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational spectra. Exact exchange terms improve thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error). Software such as Gaussian or ORCA is used, with geometry optimization validated against experimental crystallographic data .
Q. How can researchers resolve discrepancies between experimental and computational bond-length data in structural studies?
- Methodological Answer : Discrepancies often arise from crystal packing effects or limitations in DFT approximations. To mitigate:
- Refine crystallographic models using SHELXL with restraints for disordered regions .
- Compare computed gas-phase geometries (DFT) with experimental solid-state data, accounting for intermolecular interactions via Hirshfeld surface analysis.
- Validate computational methods against high-resolution (< 0.8 Å) datasets and benchmark compounds .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) with 72-hour exposure and normalization to untreated controls .
- Binding Studies : Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins.
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to measure half-life .
Notes
- Always cross-validate structural data with multiple techniques (SCXRD, NMR, DFT).
- For biological studies, include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
